
2,2'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine: is a bifunctional organosilane compound. It is characterized by the presence of two ethylamine groups attached to a central tetramethyldisiloxane moiety. This compound is notable for its applications in various fields, including organic synthesis, polymer chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane with metal hydrides such as lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, lithium hydride, or sodium hydride in tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Reduction: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine can undergo reduction reactions, particularly in the presence of strong reducing agents like lithium aluminum hydride.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds.
Substitution: It can also undergo substitution reactions, where the ethylamine groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, sodium aluminum hydride, lithium borohydride, etc.
Catalysts: Platinum or gold catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran, toluene, and other non-aqueous solvents.
Major Products:
Alkyl Halides: Formed from the reduction of aldehydes.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Polymer Chemistry: Acts as a monomer in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the development of biocompatible silicone-based materials for medical devices.
Industry:
Material Science: Utilized in the production of advanced materials with unique properties, such as high thermal stability and flexibility.
Coatings and Sealants: Employed in the formulation of coatings and sealants due to its hydrophobic nature.
作用機序
The mechanism of action of 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds in the compound are relatively weak and can be easily broken to release hydride ions, which then participate in the reduction of other compounds. This compound also acts as a hydrosilylation agent, where it adds across carbon-carbon double bonds to form new silicon-carbon bonds .
類似化合物との比較
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the ethylamine groups, used primarily as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with propylamine groups instead of ethylamine groups.
Uniqueness: 2,2’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)diethanamine is unique due to the presence of ethylamine groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its simpler analogs.
特性
CAS番号 |
17865-89-3 |
|---|---|
分子式 |
C8H24N2OSi2 |
分子量 |
220.46 g/mol |
IUPAC名 |
2-[[2-aminoethyl(dimethyl)silyl]oxy-dimethylsilyl]ethanamine |
InChI |
InChI=1S/C8H24N2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-10H2,1-4H3 |
InChIキー |
PXXUHFVEJQHLSK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCN)O[Si](C)(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


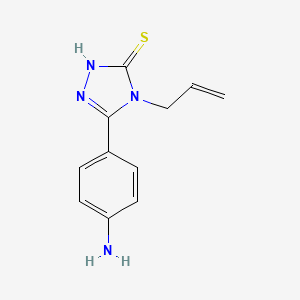
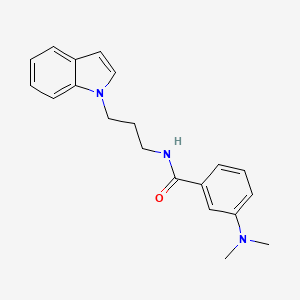
methanethione](/img/structure/B14151314.png)
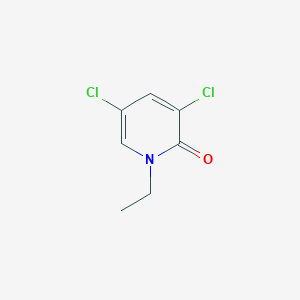

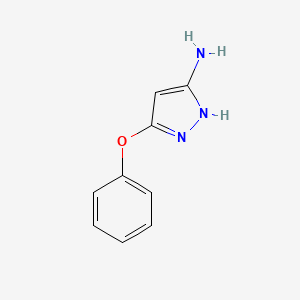
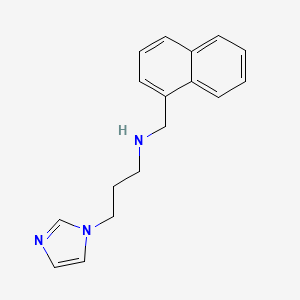
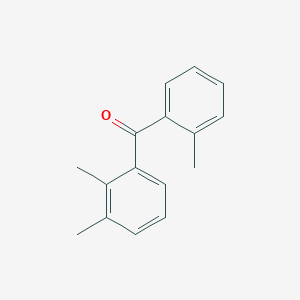
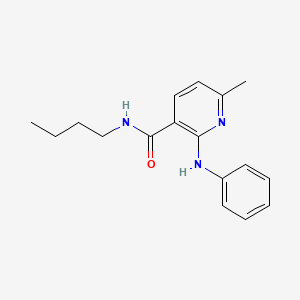
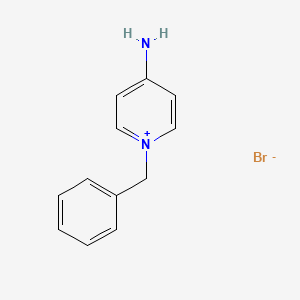
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
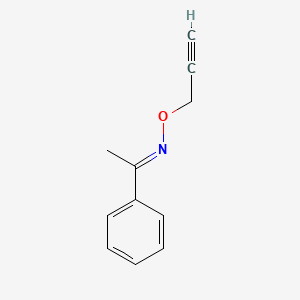
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)

